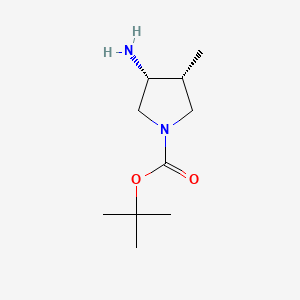

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBXUUPBIKNFEA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry of tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The precise three-dimensional arrangement of substituents on this ring profoundly influences pharmacological activity, making stereochemical control a critical aspect of drug design and development.[2] This guide provides a comprehensive technical overview of the stereochemistry of tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. We will delve into the structural nuances of its stereoisomers, explore established and innovative stereoselective synthetic strategies, and detail the analytical methodologies required for unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex chiral molecules.

Introduction: The Critical Role of Stereochemistry

The biological activity of a chiral molecule is intrinsically linked to its stereochemistry. Different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, the ability to selectively synthesize and analytically confirm the stereochemistry of pharmaceutical intermediates is paramount. tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate possesses two stereogenic centers at the C3 and C4 positions of the pyrrolidine ring. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These can be grouped into two pairs of enantiomers (the trans and cis isomers).

The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen is crucial for modulating the reactivity of the amine during synthetic transformations and is readily removable under acidic conditions.[3] The amino and methyl substituents at the 3 and 4 positions, respectively, provide key points for further functionalization, making this scaffold highly versatile for building complex molecular architectures.

The Stereoisomers of tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate

The four stereoisomers of tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate are defined by the relative and absolute configurations of the amino and methyl groups.

-

Trans Isomers: (3R,4R) and (3S,4S)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate. In these isomers, the amino and methyl groups are on opposite faces of the pyrrolidine ring.

-

Cis Isomers: (3R,4S) and (3S,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate. In these isomers, the amino and methyl groups are on the same face of the pyrrolidine ring.

Each pair of cis and trans isomers are enantiomers of each other, meaning they are non-superimposable mirror images. The relationship between all four isomers is that of diastereomers.

Caption: Stereochemical relationships between the isomers.

Stereoselective Synthetic Strategies

The synthesis of specific stereoisomers of 3,4-disubstituted pyrrolidines is a well-explored area of organic chemistry, with several robust strategies available.[4] The choice of synthetic route is often dictated by the desired stereochemical outcome and the availability of starting materials.

Synthesis from Chiral Pool Precursors

A common and effective approach is to start from readily available chiral molecules, such as amino acids or carbohydrates.[4] For instance, derivatives of proline and 4-hydroxyproline are excellent starting points for the synthesis of enantiomerically pure pyrrolidines.[4]

Example Protocol: Synthesis of a (3R,4R)-isomer derivative from a chiral precursor

Asymmetric Catalysis

Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of substituted pyrrolidines. Methods such as catalytic hydrogenation of substituted pyrroles can lead to the formation of functionalized pyrrolidines with high diastereoselectivity.[6] The catalyst, often a transition metal complex with a chiral ligand, directs the approach of the reagent to one face of the substrate, thereby controlling the stereochemistry of the newly formed stereocenters.

Conceptual Workflow: Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation workflow.

Diastereoselective Cycloaddition Reactions

[3+2] Cycloaddition reactions between azomethine ylides and alkenes are a powerful tool for the construction of the pyrrolidine ring.[7] By using a chiral auxiliary on either the azomethine ylide or the dipolarophile, one can induce diastereoselectivity in the cycloaddition, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched product.

Analytical Techniques for Stereochemical Determination

Unambiguous determination of the relative and absolute stereochemistry of the synthesized molecules is crucial. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers.[8]

-

¹H NMR: The coupling constants (J-values) between protons on the C3 and C4 carbons can provide information about their dihedral angle, which is related to their relative stereochemistry (cis or trans). In general, the trans isomers will exhibit a different coupling constant compared to the cis isomers. Furthermore, the chemical shifts of the protons can be influenced by the spatial arrangement of the substituents.[9]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space. For the cis isomers, an NOE correlation would be expected between the proton at C3 and the methyl protons at C4, whereas for the trans isomers, this correlation would be absent.[9]

Table 1: Expected NMR Characteristics for Stereochemical Assignment

| Technique | Observation for cis-Isomers | Observation for trans-Isomers | Rationale |

| ¹H-¹H COSY | Correlation between H3 and H4 protons. | Correlation between H3 and H4 protons. | Establishes connectivity. |

| ¹H NMR J-coupling | Specific J₃,₄ value characteristic of a cis relationship. | Different J₃,₄ value characteristic of a trans relationship. | The Karplus equation relates dihedral angle to coupling constant. |

| NOESY/ROESY | Cross-peak between H3 and the C4-methyl protons. | No cross-peak between H3 and the C4-methyl protons. | NOE is observed for protons that are close in space (< 5 Å).[9] |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric excess (ee).[10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral stationary phase. Common choices for the separation of amino acid derivatives include cyclodextrin-based or Pirkle-type columns.[11]

-

Mobile Phase Optimization: The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol) is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is commonly used for detection.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Caption: Chiral HPLC experimental workflow.

X-ray Crystallography

When a crystalline sample can be obtained, single-crystal X-ray crystallography provides the most definitive determination of both the relative and absolute stereochemistry of a molecule.[12] The diffraction pattern of X-rays passing through the crystal allows for the construction of a three-dimensional electron density map, from which the precise arrangement of atoms in space can be determined. For determining the absolute configuration of a chiral molecule, the presence of a heavy atom is often beneficial for observing anomalous dispersion effects.

Conclusion

The stereochemistry of tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is a critical determinant of its utility as a building block in drug discovery. A thorough understanding of its stereoisomers, coupled with the strategic application of stereoselective synthesis and rigorous analytical characterization, is essential for the successful development of novel therapeutics. The methodologies outlined in this guide provide a robust framework for researchers to confidently navigate the complexities of stereochemistry in their synthetic endeavors.

References

- Google Patents. (n.d.). Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.

-

Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15383-15393. [Link]

- Google Patents. (n.d.). Preparation method and application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid compound.

-

MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(23), 7332. [Link]

-

National Center for Biotechnology Information. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]

-

ResearchGate. (n.d.). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Retrieved from [Link]

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]

-

National Center for Biotechnology Information. (2020). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed Central. [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]

-

Joule, J. A., Beddoes, R. L., & Zhao, Y. (1999). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)-pyrrolidines. Journal of Chemical Research, Synopses, (1), 42-43. [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl3) of 9a. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

MDPI. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(23), 5553. [Link]

-

National Center for Biotechnology Information. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. PubMed. [Link]

-

ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 1. [Link]

-

The Royal Society of Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry, 23, 8001-8011. [Link]

-

ACS Publications. (2026). allenamides, Fluorinated Conjugated Dienes, and 4-Trifluoromethyl Pyrrolidines: Divergent Synthesis from the Reaction of β-CF3-1,3-enynamides with 2-Aminomalonates. Retrieved from [Link]

-

AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Retrieved from [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

MDPI. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(1), 226. [Link]

-

National Center for Biotechnology Information. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. PubMed. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 165. [Link]

-

ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles / Organic Letters, 2007 [sci-hub.sg]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 10. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Chiral Pyrrolidine Building Blocks for Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and asymmetric synthesis. Its prevalence in FDA-approved drugs and its role as a powerful organocatalyst underscore its significance.[1][2][3] This technical guide provides an in-depth exploration of chiral pyrrolidine building blocks, intended for researchers, scientists, and drug development professionals. We will delve into the strategic importance of this motif, dissect key synthetic methodologies, explore its catalytic applications with mechanistic insights, and highlight its role in constructing pharmacologically active agents. This document is designed to be a practical and authoritative resource, bridging fundamental principles with field-proven applications.

The Strategic Importance of the Chiral Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a "privileged motif" in drug discovery.[1] Its significance stems from several key attributes:

-

Stereochemical Richness: With up to four stereogenic centers, the pyrrolidine ring offers a vast three-dimensional chemical space, allowing for precise spatial arrangement of functional groups to optimize interactions with biological targets.[4][5] This is critical as enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities.[5]

-

Improved Physicochemical Properties: The incorporation of a pyrrolidine motif can enhance a drug candidate's potency, selectivity, and pharmacokinetic profile, including improved aqueous solubility.[6]

-

Conformational Rigidity: The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides a degree of conformational constraint.[5] This rigidity can reduce the entropic penalty upon binding to a biological target, leading to higher affinity. It also allows for the exploration of diverse pharmacophore space.[5]

-

Natural Abundance and Biocompatibility: The amino acid L-proline, a fundamental building block of proteins, provides a readily available and biocompatible chiral pool source for synthesizing a vast array of pyrrolidine derivatives.[5][6][]

The pyrrolidine ring is a key structural component in numerous FDA-approved drugs across various therapeutic areas, including antivirals, ACE inhibitors, and antipsychotics.[2][6][8][9]

Table 1: Prominent FDA-Approved Drugs Featuring a Chiral Pyrrolidine Core

| Drug Name | Therapeutic Class | Key Pyrrolidine Precursor/Moiety |

| Captopril | ACE Inhibitor | (S)-Proline |

| Enalapril | ACE Inhibitor | (S)-Proline derivative |

| Lisinopril | ACE Inhibitor | (S)-Proline derivative |

| Vildagliptin | Antidiabetic | (S)-Pyrrolidine-2-carbonitrile |

| Asunaprevir | Antiviral (HCV) | Substituted Proline |

| Glecaprevir | Antiviral (HCV) | Hydroxyproline derivative |

| Voxilaprevir | Antiviral (HCV) | Hydroxyproline derivative |

| Avanafil | Erectile Dysfunction | (S)-Prolinol |

Source: Synthesized from multiple sources, including PharmaBlock and MDPI.[6][8]

Synthesis of Chiral Pyrrolidine Building Blocks

The synthesis of enantiomerically pure pyrrolidines is a critical task in organic chemistry. Methodologies can be broadly classified into two main strategies: chiral pool synthesis starting from readily available chiral molecules and asymmetric synthesis involving the creation of stereocenters.

Chiral Pool Synthesis: Leveraging Nature's Toolkit

The most common and robust approach utilizes natural amino acids, primarily L-proline and its derivatives like 4-hydroxy-L-proline, as starting materials.[1][8] This strategy directly incorporates a pre-existing chiral center into the target molecule.

Key Precursor: (S)-Prolinol

(S)-Prolinol is a versatile intermediate synthesized by the reduction of (S)-proline. This seemingly simple conversion is a gateway to numerous complex molecules.

-

Causality of Reagent Choice: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reagent highly effective for reducing the carboxylic acid of proline to the primary alcohol of prolinol.[8] While other borohydride reagents like LiBH₄ can also be used, LiAlH₄ is often favored for its potency in this transformation.[8] The causality lies in the high hydridic character and Lewis acidity of LiAlH₄, which readily coordinates to and reduces the carboxyl group.

Experimental Protocol: Synthesis of (S)-Prolinol from (S)-Proline

Objective: To reduce the carboxylic acid of (S)-proline to a primary alcohol to yield (S)-pyrrolidin-2-ylmethanol ((S)-Prolinol).

Materials:

-

(S)-Proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under an inert nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Addition of Proline: (S)-Proline is added portion-wise to the stirred suspension of LiAlH₄. Self-Validating Checkpoint: The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours. Causality: Refluxing ensures the complete reduction of the carboxylate.

-

Quenching: The reaction is carefully quenched by the sequential and slow addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining cooling in an ice bath. Causality: This specific workup procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.

-

Filtration and Extraction: The resulting precipitate is filtered off and washed thoroughly with THF. The combined filtrate is concentrated under reduced pressure. The aqueous residue is then extracted multiple times with DCM or EtOAc.

-

Drying and Purification: The combined organic extracts are dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford pure (S)-prolinol.

Asymmetric Synthesis Strategies

While the chiral pool is efficient, asymmetric methods offer greater flexibility in creating diverse substitution patterns. Key strategies include:

-

1,3-Dipolar Cycloadditions: This powerful method involves the reaction of an azomethine ylide with an alkene (dipolarophile) to form the pyrrolidine ring.[2] The use of chiral ligands with metal catalysts (e.g., AgOAc) can induce high levels of enantioselectivity.[2]

-

Asymmetric C-H Amination: Recent advances have enabled the direct conversion of C-H bonds into C-N bonds.[1][10] For instance, chiral copper catalysts can facilitate an enantioselective Hofmann-Löffler-Freytag reaction, where an iminyl radical undergoes a 1,5-hydrogen atom transfer followed by stereoselective cyclization to form chiral pyrrolines, which are then reduced to pyrrolidines.[1]

-

Biocatalysis: Engineered enzymes, such as imine reductases (IREDs) and P450 variants, offer a green and highly selective route to chiral pyrrolidines via intramolecular C-H amination or the reduction of cyclic imines.[2][10]

Chiral Pyrrolidines in Asymmetric Organocatalysis

The 2021 Nobel Prize in Chemistry, awarded for the development of asymmetric organocatalysis, highlighted the pivotal role of small organic molecules like L-proline as catalysts. Proline and its derivatives are exceptionally effective "enzymomimetics" or "simplest enzymes."[11]

Mechanism of Proline Catalysis: A Bifunctional Approach

L-proline's catalytic prowess stems from its unique bifunctional structure, possessing both a secondary amine (a Lewis base/nucleophile) and a carboxylic acid (a Brønsted acid).[11][12] This allows it to activate both the nucleophile and the electrophile in a reaction, often via a six-membered transition state that imparts high stereocontrol.[13]

The catalytic cycle typically proceeds via two primary activation modes:

-

Enamine Catalysis: The secondary amine of proline reacts with a carbonyl compound (ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the starting carbonyl and attacks an electrophile (e.g., another aldehyde in an aldol reaction). The chirality of the proline catalyst directs this attack to one face of the electrophile, resulting in an enantiomerically enriched product.[13]

-

Iminium Catalysis: The secondary amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack.

Key Proline-Catalyzed Reactions

Proline and its derivatives catalyze a wide array of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions with high stereoselectivity.[14][15]

-

Aldol Reaction: The first proline-catalyzed intermolecular direct asymmetric aldol reaction was a landmark achievement, demonstrating the power of this simple amino acid to control stereochemistry.[11]

-

Mannich Reaction: Proline effectively catalyzes the three-component reaction between an aldehyde, an amine, and a ketone, yielding chiral β-amino carbonyl compounds, which are valuable synthetic intermediates.[11]

-

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is efficiently promoted by proline derivatives, often proceeding via an iminium activation mechanism.

Table 2: Comparison of Proline and its Derivatives in Organocatalysis

| Catalyst | Key Structural Feature | Typical Reactions | Mechanistic Advantage |

| (S)-Proline | Bifunctional acid/base | Aldol, Mannich | Simple, inexpensive, foundational catalyst.[11] |

| Diarylprolinol Silyl Ethers | Bulky silyl ether group | Michael, Diels-Alder | Increased steric hindrance enhances facial shielding, leading to higher enantioselectivity.[16] |

| Prolinamides | Amide functionality | Conjugate additions | Amide NH can act as a hydrogen-bond donor, helping to organize the transition state.[14][16] |

Conclusion and Future Outlook

Chiral pyrrolidine building blocks are indispensable tools in modern organic synthesis and drug discovery. Their value is derived from the stereochemical and conformational advantages they confer upon molecules, as well as their direct application as powerful organocatalysts. The continued development of novel synthetic routes, including C-H functionalization and biocatalysis, promises to provide even more rapid and efficient access to diverse and complex pyrrolidine structures.[1][10][17] For researchers in the pharmaceutical and life sciences, a deep understanding of the synthesis and application of these chiral scaffolds is not just beneficial—it is essential for the design and creation of the next generation of therapeutic agents.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.[Link]

-

Supported proline and proline-derivatives as recyclable organocatalysts. Royal Society of Chemistry.[Link]

-

The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers (RSC Publishing).[Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central (PMC).[Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.[Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal.[Link]

-

Proline organocatalysis. Wikipedia.[Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.[Link]

-

Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. ResearchGate.[Link]

-

Chiral Proline Based Reactions. Chemistry LibreTexts.[Link]

-

Pyrrolidine-based marketed drugs. ResearchGate.[Link]

-

Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ACS Publications.[Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. ACS Publications.[Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.[Link]

-

Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv.[Link]

-

Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis. UiTM Journal.[Link]

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 14. Supported proline and proline-derivatives as recyclable organocatalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis | Junior Science Communication [journal.uitm.edu.my]

- 16. mdpi.com [mdpi.com]

- 17. Pyrrolidine synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of Substituted Pyrrolidines

Introduction: The Privileged Pyrrolidine Scaffold in Modern Chemistry

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and asymmetric catalysis.[1][2] This five-membered saturated nitrogen heterocycle is a prevalent motif in a vast number of natural products, pharmaceuticals, and bioactive compounds.[1][3] In fact, the pyrrolidine ring is among the most common heterocyclic fragments found in FDA-approved drugs, highlighting its significance in the development of new therapeutics for conditions ranging from viral infections to diabetes.[1][3][4] Beyond its medicinal applications, the rigid, chiral scaffold of substituted pyrrolidines has been instrumental in the advancement of organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, where pyrrolidine-based catalysts are of paramount importance.[1]

Given the critical role of stereochemistry in determining biological activity and catalytic efficacy, the development of robust and efficient methods for the enantioselective synthesis of substituted pyrrolidines is a central focus of contemporary organic chemistry. This guide provides researchers, scientists, and drug development professionals with a detailed overview of key strategies, field-proven insights, and step-by-step protocols for accessing these valuable chiral molecules. We will explore methodologies ranging from classic chiral pool synthesis to modern catalytic asymmetric transformations, emphasizing the underlying principles that govern stereochemical control.

Strategic Approaches to Chiral Pyrrolidine Synthesis

The asymmetric synthesis of substituted pyrrolidines can be broadly categorized into several key strategies. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Key Synthetic Strategies:

-

Chiral Pool Synthesis: This approach leverages readily available, inexpensive, and enantiomerically pure starting materials, such as amino acids or carbohydrates, which already contain the necessary stereocenters.[2]

-

Chiral Auxiliary-Mediated Synthesis: A temporary chiral auxiliary is attached to the substrate to direct a stereoselective transformation. The auxiliary is then removed in a subsequent step.

-

Asymmetric Catalysis: A small amount of a chiral catalyst (metal complex, organocatalyst, or enzyme) is used to generate a large amount of enantiomerically enriched product. This is often the most elegant and atom-economical approach.

-

Diastereoselective Cyclizations: Acyclic precursors with existing stereocenters are cyclized in a manner that controls the formation of new stereocenters relative to the existing ones.

The following sections will delve into specific examples and protocols for some of the most powerful and versatile of these methods.

Method 1: Chiral Pool Synthesis from Amino Acids - The Schlessinger Synthesis of trans-2,5-Dimethylpyrrolidine

One of the most classic and reliable methods for synthesizing C₂-symmetrical trans-2,5-disubstituted pyrrolidines utilizes amino acids as the chiral starting material. The synthesis of trans-2,5-dimethylpyrrolidine, a widely used chiral auxiliary, from D- or L-alanine, as developed by Schlessinger and coworkers, serves as an excellent case study.[1]

Rationale and Mechanistic Insight

The core of this strategy lies in the stereospecific construction of the pyrrolidine ring from a linear precursor derived from a chiral amino acid. The key stereochemistry-defining step is a 5-exo-trig intramolecular aminomercuration reaction, which proceeds through a highly ordered, chair-like transition state to establish the desired trans relationship between the two methyl groups.[1] This high degree of stereocontrol is a direct consequence of minimizing steric interactions in the transition state.

Caption: Workflow for the Schlessinger synthesis of trans-2,5-dimethylpyrrolidine.

Experimental Protocol: Synthesis of (2R,5R)-2,5-Dimethylpyrrolidine

Step 1: Reduction of D-Alanine

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), slowly add a solution of D-alanine in THF.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude aminoalcohol.

Step 2: Protection and Functionalization

-

Dissolve the crude aminoalcohol in a suitable solvent (e.g., dichloromethane, DCM) and cool to 0 °C.

-

Add a base (e.g., triethylamine) followed by the slow addition of benzyl chloroformate (Cbz-Cl) to protect the amine.

-

After the protection is complete, add tosyl chloride (Ts-Cl) and a base (e.g., pyridine) to tosylate the primary alcohol.

-

The resulting tosylate is then converted to the corresponding iodide via a Finkelstein reaction using potassium iodide (KI) in acetone.[1]

Step 3: Copper-Mediated Allylation

-

In a separate flask, prepare a Gilman cuprate reagent from allylmagnesium bromide and a copper(I) salt (e.g., CuI).

-

Add the iodide intermediate from Step 2 to the cuprate solution at low temperature (e.g., -78 °C) and allow the reaction to proceed. This reaction displaces the iodide with an allyl group.[1]

Step 4: Intramolecular Aminomercuration and Deprotection

-

Dissolve the alkene precursor in THF and treat with mercury(II) trifluoroacetate.

-

After the aminomercuration is complete, reduce the organomercurial in situ with sodium borohydride (NaBH₄).[1] This cyclization proceeds with high stereocontrol.

-

Finally, remove the Cbz protecting group by hydrogenolysis (e.g., H₂, Pd/C) to afford the desired (2R,5R)-2,5-dimethylpyrrolidine.

| Step | Key Reagents | Typical Yield | Stereochemical Outcome |

| 1. Reduction | LiAlH₄ | >90% | Retention of configuration |

| 2. Functionalization | Cbz-Cl, Ts-Cl, KI | ~70-80% over 3 steps | - |

| 3. Allylation | AllylMgBr, CuI | ~60-70% | - |

| 4. Cyclization/Deprotection | Hg(TFA)₂, NaBH₄, H₂/Pd-C | ~50-60% | High trans selectivity |

Method 2: Asymmetric Organocatalysis - Proline-Catalyzed α-Amination

The rise of organocatalysis has provided powerful tools for the enantioselective synthesis of complex molecules without the need for toxic or expensive metals. Chiral pyrrolidine derivatives themselves, particularly proline and its derivatives, are exceptional catalysts for a wide range of transformations. Here, we focus on an organocatalytic approach to synthesize substituted pyrrolidines.

Rationale and Mechanistic Insight

This strategy involves the [3+2] cycloaddition between an azomethine ylide and an activated alkene. The azomethine ylide is generated in situ from an imine derived from an α-amino acid. A chiral catalyst, often a derivative of pyrrolidine itself, can control the facial selectivity of the cycloaddition, leading to high enantiomeric excess in the final product.

A prominent example is the reaction of N-metalated azomethine ylides with electron-deficient alkenes. The stereochemical outcome is dictated by the geometry of the ylide and the endo/exo approach of the dipolarophile.

Caption: General workflow for a [3+2] cycloaddition to form pyrrolidines.

Experimental Protocol: Diastereoselective Synthesis of Densely Substituted Pyrrolidines via [3+2] Cycloaddition

This protocol is based on the work of Carretero and coworkers, who utilized chiral N-tert-butanesulfinylazadienes as dipolarophiles in [3+2] cycloadditions with azomethine ylides.[5] The N-tert-butanesulfinyl group acts as a powerful chiral auxiliary to direct the diastereoselectivity of the cycloaddition.[5]

Step 1: Preparation of the Azomethine Ylide Precursor

-

To a solution of an α-amino ester (e.g., methyl sarcosinate) in a dry, aprotic solvent like dichloromethane (DCM), add an aldehyde (e.g., benzaldehyde) and a drying agent (e.g., anhydrous MgSO₄).

-

Stir the mixture at room temperature until imine formation is complete (monitored by TLC or ¹H NMR).

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude imine, which is used without further purification.

Step 2: The [3+2] Cycloaddition Reaction

-

In a flame-dried flask under an inert atmosphere, dissolve the chiral N-tert-butanesulfinylazadiene and the imine from Step 1 in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a silver salt, such as silver carbonate (Ag₂CO₃), which facilitates the reaction.[5]

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir for 12-24 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the silver catalyst.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the desired polysubstituted pyrrolidine.

| Substrate (Azadiene) | Dipolarophile (Imine) | Catalyst | Diastereomeric Ratio (d.r.) | Yield |

| Aryl-substituted | From Methyl Sarcosinate | Ag₂CO₃ | >95:5 | 60-85% |

| Alkyl-substituted | From Methyl Sarcosinate | Ag₂CO₃ | >95:5 | 55-75% |

| Heteroaryl-substituted | From Methyl Glycinate | Ag₂CO₃ | >90:10 | 60-80% |

Causality behind Experimental Choices:

-

Solvent: Toluene is a high-boiling, non-polar solvent suitable for reactions that require heating and are sensitive to moisture.

-

Catalyst: Silver carbonate acts as a mild Lewis acid to activate the imine and promote the cycloaddition, leading to high regio- and diastereoselectivity.[5]

-

Chiral Auxiliary: The N-tert-butanesulfinyl group on the azadiene effectively shields one face of the double bond, forcing the azomethine ylide to approach from the less hindered face, thus controlling the stereochemistry of the newly formed stereocenters.

Method 3: Modern Catalytic C-H Amination - The Hofmann-Löffler-Freytag Approach

A frontier in organic synthesis is the direct functionalization of C-H bonds. The Hofmann-Löffler-Freytag (HLF) reaction is a classic method for forming pyrrolidines via a radical-mediated intramolecular C-H amination. Recent advances have rendered this powerful transformation enantioselective through the use of chiral catalysts.[2]

Rationale and Mechanistic Insight

The key steps of the enantioselective HLF reaction involve:

-

Generation of an N-centered radical from a suitable precursor (e.g., an oxime).

-

A 1,5-hydrogen atom transfer (HAT) from a remote C-H bond to the nitrogen radical, generating a carbon-centered radical.

-

Stereoselective trapping of this carbon radical by a chiral catalyst complex, followed by reductive elimination to form the C-N bond and close the pyrrolidine ring.

The enantioselectivity is controlled by the chiral ligand environment around the metal catalyst (often copper or rhodium) during the C-N bond-forming step.[1][2]

Caption: Key mechanistic steps in a catalytic asymmetric HLF reaction.

Representative Protocol: Copper-Catalyzed Enantioselective C-H Imination

This protocol is conceptualized based on recent advances in the field, such as those described by Nagib and coworkers.[2]

Materials:

-

Substrate: An appropriate ketone or oxime derivative.

-

Catalyst: A chiral copper(I) complex, e.g., Cu(I) with a chiral bisoxazoline (BOX) or phosphine ligand.

-

Oxidant/Initiator: A suitable radical initiator.

-

Solvent: A non-coordinating solvent like chlorobenzene or 1,2-dichloroethane.

Procedure:

-

To a solution of the starting ketone in the chosen solvent, add the oxime-forming reagent (e.g., hydroxylamine hydrochloride) and a base. Stir until oxime formation is complete.

-

In a separate, oven-dried Schlenk tube under an inert atmosphere, add the copper(I) precursor and the chiral ligand. Add the solvent and stir to form the catalyst complex.

-

Add the solution of the in situ-generated oxime to the catalyst solution.

-

Add the radical initiator/oxidant and heat the reaction to the desired temperature (e.g., 60-100 °C).

-

Monitor the reaction by LC-MS or GC-MS. The reaction typically takes 12-48 hours.

-

Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., saturated aqueous Na₂S₂O₃).

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

| Substrate Type | Chiral Ligand | Typical ee (%) | Typical Yield (%) |

| Alkyl aryl ketones | Chiral BOX ligands | 85-95% | 50-70% |

| Dialkyl ketones | Chiral Phosphine ligands | 80-92% | 45-65% |

Trustworthiness and Self-Validation: The success of this protocol relies heavily on the purity and dryness of all reagents and solvents, as both the catalyst and the radical intermediates are sensitive to impurities. A control experiment without the chiral ligand should be performed to confirm that the observed enantioselectivity is indeed catalyst-induced, which should result in a racemic product.

Conclusion and Future Outlook

The synthesis of chiral substituted pyrrolidines is a mature yet continually evolving field. While chiral pool synthesis remains a robust and cost-effective method for certain targets, the power and elegance of asymmetric catalysis are increasingly driving innovation.[2] The development of novel catalytic systems, including biocatalytic routes and advanced C-H functionalization strategies, promises to deliver even more efficient, selective, and sustainable methods for constructing these vital chemical entities.[1][6] The protocols and strategies outlined in this guide provide a solid foundation for researchers to tackle the synthesis of both known and novel pyrrolidine structures, accelerating discovery in drug development and catalysis.

References

- Zhang, R., Sun, M., Yan, Q., Lin, X., Li, X., Fang, X., Sung, H. H. Y., Williams, J. D., & Sun, J. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. PubMed.

- White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.

- Gini, A., et al. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.

- Arnold, F. H., et al. (n.d.). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.

- Benchchem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.

- Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.

- PubMed Central. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

- Palomo, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications.

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate as a Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Value of Chiral Scaffolds

In modern drug discovery, the precise three-dimensional arrangement of atoms is a critical determinant of a molecule's potency, selectivity, and pharmacokinetic profile. Chiral substituted heterocycles are foundational building blocks that enable the construction of complex and stereochemically defined active pharmaceutical ingredients (APIs). The pyrrolidine ring, in particular, is a "privileged scaffold" frequently employed by medicinal chemists to impart favorable properties such as enhanced aqueous solubility and the ability to form key interactions with biological targets.[1]

This application note provides a technical guide on the use of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate , a high-value pharmaceutical intermediate. Its structure is distinguished by two key features:

-

Fixed Stereochemistry: The cis-relationship of the C3-amino and C4-methyl groups in the (3R,4R) configuration provides a rigid, non-planar scaffold. This conformational constraint is essential for achieving high-affinity and selective binding to the chiral active sites of proteins like kinases and other enzymes.[2]

-

Orthogonal Protection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be removed cleanly under acidic conditions. The primary amine at the C3 position remains free and nucleophilic, allowing for selective functionalization. This differential protection is the cornerstone of its utility, enabling controlled, sequential reaction steps.

This guide will detail the compound's properties and provide a representative protocol for its application in a key bond-forming reaction central to the synthesis of many kinase inhibitors.

Physicochemical & Handling Properties

Properly understanding the physical and chemical properties of an intermediate is crucial for successful reaction planning, execution, and scale-up.

| Property | Value | Comments |

| IUPAC Name | tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate | |

| CAS Number | 426474-03-9 | |

| Molecular Formula | C₁₀H₂₀N₂O₂ | |

| Molecular Weight | 200.28 g/mol | |

| Appearance | White to off-white or pale yellow solid | Typical for this class of compound. |

| Solubility | Soluble in methanol, dichloromethane (DCM), DMSO, NMP. Sparingly soluble in hexanes, ether. | High solubility in polar aprotic solvents makes it ideal for coupling reactions. |

| Stability | Stable under standard laboratory conditions. Store refrigerated and protected from moisture. | The Boc group is acid-labile; avoid strong acidic conditions during storage or work-up unless deprotection is intended. |

| Handling | Irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. |

Significance in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The 3-amino-4-methylpyrrolidine scaffold is a key structural motif found in a variety of biologically active agents, particularly kinase inhibitors used in oncology and immunology.[3][4] The specific orientation of the methyl group can significantly influence the binding mode and selectivity of the final drug molecule. For instance, the stereochemistry of substituents on a pyrrolidine ring has been shown to be critical for achieving desired activity, such as pure antagonism for the estrogen receptor α (ERα).[2]

The primary utility of This compound is to serve as the nucleophilic component in reactions that build the core of the final API. The most common application is a Nucleophilic Aromatic Substitution (SₙAr) reaction, where the C3-amine attacks an electron-deficient (hetero)aromatic ring, displacing a leaving group (typically a halide). This reaction is a cornerstone of many synthetic routes for kinase inhibitors that feature a hinge-binding aminopyrimidine or related heterocyclic core.[5]

General Synthetic Workflow

This intermediate fits into a multi-stage synthetic plan where pre-functionalized, stereochemically defined fragments are coupled to assemble the final drug molecule. This modular approach is highly efficient for library synthesis and lead optimization.

Representative Protocol: SₙAr Coupling

This protocol details a representative Nucleophilic Aromatic Substitution (SₙAr) reaction, demonstrating the primary application of the title compound. The reaction couples the pyrrolidine intermediate with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common core structure in Janus Kinase (JAK) inhibitors.

Reaction Scheme

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Navigating Electrophilic Reactions of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate: A Guide for Synthetic Chemists

Introduction: The Versatile Chiral Scaffold

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate stands as a cornerstone chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidine core, adorned with a primary amine and a methyl group in a defined trans stereochemical arrangement, offers a unique three-dimensional scaffold. This, coupled with the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, allows for selective functionalization of the exocyclic primary amine, making it an invaluable intermediate in the synthesis of complex molecular architectures.[1][2] The defined stereochemistry at the C3 and C4 positions is crucial for achieving high target specificity and selectivity in bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

This technical guide provides an in-depth exploration of the reactivity of the primary amino group of this compound with a variety of electrophiles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for key reactions, including acylation, sulfonylation, reductive amination, and urea/thiourea formation. The causality behind experimental choices, from solvent and base selection to reaction temperature and purification strategies, will be thoroughly explained to empower researchers in their synthetic endeavors.

Core Principles of Reactivity

The synthetic utility of this chiral amine hinges on the nucleophilicity of the 3-amino group. The Boc group on the pyrrolidine nitrogen serves two critical functions: it prevents the ring nitrogen from competing in nucleophilic reactions and it imparts significant solubility in a wide range of organic solvents. The primary amine at the C3 position is sterically accessible, allowing it to readily react with a diverse array of electrophiles. The adjacent methyl group at C4 can exert a subtle steric influence, which may be leveraged in diastereoselective reactions.

I. Acylation Reactions: Forging Amide Bonds

The formation of an amide bond via acylation is one of the most fundamental and widely employed transformations in organic synthesis. The reaction of this compound with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids provides a robust method for introducing a vast array of functional groups.

Mechanistic Insight

The acylation of the primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., chloride), yields the stable amide product. The presence of a non-nucleophilic base is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocol: Acylation with an Acid Chloride

This protocol describes a general procedure for the acylation of this compound with a generic acid chloride.

Materials:

-

This compound

-

Acid chloride (e.g., benzoyl chloride)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the amine in anhydrous DCM (approximately 0.1-0.2 M concentration).

-

Base Addition: Add triethylamine or DIPEA (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature. The use of a hindered base like DIPEA can be advantageous in minimizing potential side reactions.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially when using reactive acid chlorides.

-

Acid Chloride Addition: Add the acid chloride (1.05-1.1 eq) dropwise to the stirred solution. The slow addition helps to maintain a low reaction temperature and prevent the formation of byproducts.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

| Parameter | Rationale |

| Solvent | Anhydrous DCM is a good choice as it is relatively inert and dissolves both the reactants and the product. |

| Base | A non-nucleophilic organic base is essential to neutralize the HCl generated, preventing protonation of the starting amine. |

| Temperature | Starting the reaction at 0 °C helps to control the initial exothermic reaction. |

| Stoichiometry | A slight excess of the acid chloride ensures complete consumption of the more valuable chiral amine. |

II. Sulfonylation: Crafting Sulfonamides

The reaction of the primary amine with sulfonyl chlorides provides access to sulfonamide derivatives, which are prevalent motifs in a wide range of pharmaceuticals.

Mechanistic Considerations

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to scavenge the HCl produced. Pyridine is often used as both the base and the solvent in these reactions.

Experimental Protocol: Sulfonylation with a Sulfonyl Chloride

Materials:

-

This compound

-

Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or pyridine.

-

Base Addition: If using DCM as the solvent, add triethylamine (1.5 eq). If using pyridine, it serves as both the solvent and the base.

-

Cooling: Cool the mixture to 0 °C.

-

Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine or excess triethylamine), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) or recrystallization.

III. Reductive Amination: Forming Secondary Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of alkyl or aryl groups. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its in-situ reduction.

Mechanism and Key Reagents

The reaction begins with the condensation of the primary amine with a carbonyl compound (aldehyde or ketone) to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine. In the presence of a mild reducing agent, the imine is then reduced to the corresponding secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the reduction of the iminium ion in the presence of the starting carbonyl compound.[3][4]

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

-

This compound

-

Aldehyde (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.0-1.2 eq).

-

Solvent Addition: Add anhydrous DCE or DCM.

-

Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride portion-wise. The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up:

-

Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Be cautious as gas evolution may occur.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

| Parameter | Rationale |

| Reducing Agent | NaBH(OAc)₃ is a mild and selective reducing agent that does not reduce the starting aldehyde or ketone. |

| Solvent | Aprotic solvents like DCE or DCM are commonly used. |

| Acid Catalyst | Acetic acid can catalyze the dehydration of the carbinolamine to the imine, accelerating the reaction. |

IV. Reactions with Isocyanates and Isothiocyanates: Synthesis of Ureas and Thioureas

The nucleophilic addition of the primary amine to the electrophilic carbon of isocyanates and isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These functional groups are important pharmacophores found in numerous biologically active compounds.

Mechanistic Pathway

This reaction is a direct nucleophilic addition. The lone pair of the amine nitrogen attacks the central carbon of the isocyanate or isothiocyanate, and a proton transfer from the nitrogen to the oxygen or sulfur atom occurs to yield the final product. The reaction is typically fast and does not require a catalyst, although a base can be used to ensure the amine is in its free base form.

Experimental Protocol: Urea Formation with an Isocyanate

Materials:

-

This compound

-

Isocyanate (e.g., phenyl isocyanate) (1.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.

-

Isocyanate Addition: Add the isocyanate (1.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often complete within this time, which can be confirmed by TLC or LC-MS.

-

Work-up and Purification: In many cases, the urea product will precipitate from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by column chromatography if necessary.

Conclusion

This compound is a highly valuable and versatile chiral building block. The strategic application of the reactions outlined in this guide—acylation, sulfonylation, reductive amination, and urea/thiourea formation—enables the synthesis of a diverse array of complex, stereochemically defined molecules. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can effectively leverage this important synthetic intermediate to advance their drug discovery and development programs.

References

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for N-alkylation of tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Its rigid, five-membered structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. The specific stereoisomer, tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate, is a valuable chiral building block for the synthesis of complex pharmaceutical agents. The presence of the amino group at the C3 position offers a key vector for diversification through N-alkylation, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a detailed technical overview and actionable protocols for the N-alkylation of this important synthetic intermediate. We will delve into the mechanistic rationale behind two primary synthetic strategies—direct alkylation and reductive amination—offering insights into their respective advantages and limitations, particularly in the context of a sterically hindered substrate.

Chemical Principles and Mechanistic Considerations

The N-alkylation of tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate presents a unique set of challenges and considerations primarily due to the steric hindrance around the secondary amine. The adjacent methyl group and the bulky tert-butoxycarbonyl (Boc) protecting group can significantly influence the reactivity of the amine and the choice of appropriate reaction conditions.

Method 1: Direct Alkylation with Alkyl Halides

Direct alkylation involves the deprotonation of the amine to form a more nucleophilic amide anion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Mechanism:

Caption: Mechanism of Direct N-Alkylation.

A strong, non-nucleophilic base is crucial for the efficient deprotonation of the sterically hindered amine without competing in the subsequent alkylation step. Hindered alkoxide bases, such as potassium tert-butoxide (KOtBu), are often preferred for this purpose.[1] The choice of solvent is also critical; polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to solvate the ions and facilitate the reaction.

Causality Behind Experimental Choices:

-

Strong, Hindered Base: The use of a base like KOtBu is essential to overcome the lower acidity of the amine proton, a consequence of the electron-donating nature of the alkyl groups. Its steric bulk minimizes the potential for the base itself to act as a nucleophile.

-

Anhydrous Conditions: The amide anion is highly basic and will be quenched by protic solvents like water or alcohols. Therefore, stringent anhydrous conditions are necessary for the success of this reaction.

-

Temperature Control: The deprotonation is often carried out at low temperatures (e.g., below -20°C) to control the reaction and minimize potential side reactions.[1]

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot process that involves the formation of an imine or iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding amine.

Mechanism:

Sources

Application Notes & Protocols: Strategic Coupling Reactions of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

The chiral pyrrolidine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it a valuable building block in drug design.[3][4] This guide provides an in-depth technical overview and detailed protocols for the two most critical coupling reactions involving (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate : amide bond formation and palladium-catalyzed N-arylation. We will explore the causality behind experimental choices, provide field-proven protocols, and offer insights to empower researchers in leveraging this versatile building block for the synthesis of novel chemical entities.

The (3R,4R)-3-amino-4-methylpyrrolidine Scaffold: A Privileged Structure

The substituted chiral pyrrolidine ring is a cornerstone of modern drug discovery, prized for its ability to impart favorable pharmacokinetic properties and potent biological activity.[4][5] The specific stereoisomer, this compound, offers several distinct advantages:

-

Stereochemical Control: The fixed trans relationship between the C3-amino and C4-methyl groups provides a rigid conformational constraint. This is critical for designing molecules with high selectivity for biological targets, such as enzymes and receptors.[3]

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen offers robust protection under a wide range of reaction conditions (e.g., coupling, metal catalysis) while allowing for facile deprotection under acidic conditions to reveal a secondary amine for further diversification.

-

Nucleophilic Handle: The primary amine at the C3 position is a versatile nucleophile, serving as the key reaction site for building molecular complexity through various C-N bond-forming reactions.

Physicochemical Data

| Property | Value |

| Chemical Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Appearance | Off-white to yellow solid or oil |

| Key Reactive Site | C3-Primary Amine (pKa ~9-10) |

| Solubility | Soluble in DCM, DMF, THF, Ethyl Acetate; Sparingly soluble in hexanes |

Core Application: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis and drug development. Coupling the amine of our title compound with a carboxylic acid yields a stable amide linkage, a key structural feature in countless pharmaceuticals.

The Chemistry of Choice: Selecting a Coupling Reagent

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, cost, potential for racemization of the acid partner, and ease of workup.[6][7]

| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |

| Carbodiimides | EDC·HCl, DIC | Forms an O-acylisourea intermediate. | Cost-effective, widely used. EDC·HCl byproducts are water-soluble, simplifying workup. | Risk of racemization (suppressed by additives like HOBt/Oxyma). N-acylurea side product formation.[6] |

| Phosphonium Salts | PyBOP, BOP | Forms an active phosphonium ester. | High reactivity, low racemization. Good for hindered couplings. | Byproducts can be difficult to remove. Potentially explosive components in older reagents.[6] |

| Uronium/Aminium Salts | HBTU, HATU, COMU | Forms an active ester (often via HOBt/HOAt moiety). | Very high efficiency, fast reaction times. HATU is excellent for challenging couplings.[7] | Higher cost. Guanidinylation of the primary amine is a potential side reaction.[7] |

| Anhydride-based | T3P® (Propylphosphonic Anhydride) | Forms a mixed anhydride. | High reactivity, clean reaction profile. Byproducts are water-soluble.[8] | Typically used in excess (1.5-3 eq).[8] |

Protocol 1: Standard Amide Coupling using EDC/Oxyma

This protocol is a robust and cost-effective method for coupling non-hindered carboxylic acids. The use of Oxyma Pure as an additive is a modern, safer alternative to HOBt, effectively suppressing racemization and improving reaction efficiency.

Scientist's Insight: Cooling the reaction to 0 °C before adding the coupling reagent is a critical step. It minimizes exothermic reactions and significantly reduces the potential for epimerization at the α-carbon of the carboxylic acid, preserving its stereochemical integrity.[6]

Materials:

-

This compound (1.0 eq)

-

Carboxylic Acid (1.05 eq)

-

EDC·HCl (1.5 eq)

-

Oxyma Pure (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.05 eq) and this compound (1.0 eq).

-

Dissolve the solids in anhydrous DCM or DMF (to a concentration of ~0.1 M with respect to the amine).

-

Add Oxyma Pure (1.2 eq) to the solution and stir for 5 minutes.

-

Add DIPEA (3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add EDC·HCl (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

-

Monitoring: Track reaction progress using TLC or LC-MS until the starting amine is consumed.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and Oxyma), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.